5-Bromo-2-cyclopropylbenzo[d]thiazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H8BrNS |
|---|---|
Molecular Weight |
254.15 g/mol |
IUPAC Name |
5-bromo-2-cyclopropyl-1,3-benzothiazole |
InChI |
InChI=1S/C10H8BrNS/c11-7-3-4-9-8(5-7)12-10(13-9)6-1-2-6/h3-6H,1-2H2 |
InChI Key |
HUJVINKYFHRKAC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=C(S2)C=CC(=C3)Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Mechanistic Investigations for 5 Bromo 2 Cyclopropylbenzo D Thiazole
Strategizing De Novo Synthesis of 5-Bromo-2-cyclopropylbenzo[d]thiazole
De novo synthesis provides a flexible pathway to construct the target molecule from simpler, readily available starting materials. This approach allows for the systematic introduction of each key structural component.
The formation of the benzothiazole (B30560) nucleus is a critical step in the synthesis of this compound. Several classical and modern cyclization methods can be employed, primarily involving the reaction of an ortho-substituted aminothiophenol with a suitable electrophile. indexcopernicus.comscribd.commedicaljournalshouse.com
One of the most common and direct methods is the condensation of an o-aminothiophenol with a carboxylic acid, aldehyde, acyl chloride, or nitrile to form the 2-substituted benzothiazole. researchgate.net For the synthesis of the target molecule, this would typically involve the reaction of 4-bromo-2-aminothiophenol with cyclopropanecarboxylic acid or its derivatives. The use of polyphosphoric acid is a common condition for the condensation with carboxylic acids, providing good yields. indexcopernicus.com Alternatively, various catalysts can be employed to facilitate the condensation with aldehydes. indexcopernicus.com
Another powerful strategy is the Jacobsen cyclization, which involves the radical cyclization of thiobenzanilides using potassium ferricyanide. researchgate.netresearchgate.net This method is particularly effective for achieving high regioselectivity. researchgate.net Furthermore, intramolecular coupling reactions, such as the copper-catalyzed cyclization of N-(2-chlorophenyl) benzothioamides, offer a modern approach to forming the benzothiazole ring under mild conditions. indexcopernicus.com
| Cyclization Method | Reactants | Key Reagents/Catalysts | Advantages |
| Condensation | o-aminothiophenol and cyclopropanecarboxylic acid/derivative | Polyphosphoric acid, various catalysts | Direct, versatile |
| Jacobsen Cyclization | Thiobenzanilides | Potassium ferricyanide | High regioselectivity |
| Intramolecular Coupling | N-(2-chlorophenyl) benzothioamides | Copper(II)-BINAM complex, Cs2CO3 | Mild reaction conditions |
The introduction of the cyclopropyl (B3062369) group at the C2 position of the benzothiazole ring is a key synthetic challenge. This can be achieved either by using a cyclopropyl-containing building block during the initial cyclization or by adding the cyclopropyl group to a pre-formed benzothiazole scaffold.
The most straightforward approach involves the use of cyclopropane-containing reagents in the initial ring-forming reaction. thieme-connect.com For instance, cyclopropanecarbonyl chloride or cyclopropanecarboxylic acid can be reacted with an appropriately substituted o-aminothiophenol. thieme-connect.com This ensures the cyclopropyl moiety is present from the outset. Another option is the use of cyclopropylmagnesium bromide as a Grignard reagent in reactions with suitable precursors. thieme-connect.com
Alternative methods focus on creating the cyclopropane (B1198618) ring on a pre-existing molecule. These include catalytic cyclopropanation of alkenes with diazo compounds, the Simmons-Smith reaction, and the Corey-Chaykovsky reaction. thieme-connect.comresearchgate.net While more complex, these methods offer flexibility in the later stages of a synthetic route. researchgate.net
The introduction of a bromine atom specifically at the C5 position of the benzothiazole ring requires careful consideration of the directing effects of the heterocyclic system. The benzothiazole ring is generally electron-rich, making it susceptible to electrophilic aromatic substitution.
Direct bromination of a 2-cyclopropylbenzo[d]thiazole intermediate is a potential route. The regioselectivity of this reaction will be influenced by the electronic properties of both the thiazole (B1198619) and benzene (B151609) rings. Electrophilic substitution on the benzothiazole ring can be complex, sometimes leading to mixtures of products. nih.gov The use of reagents like N-bromosuccinimide (NBS) is a common method for the bromination of thiazole rings and related heterocycles. nih.gov
To ensure regioselectivity, a pre-functionalized starting material is often preferred. For the synthesis of this compound, starting with 4-bromo-2-aminothiophenol would unambiguously place the bromine atom at the desired C5 position of the final product. This strategy avoids potential issues with regioselectivity during a late-stage bromination step.
Multicomponent reactions (MCRs) offer a highly efficient approach to synthesizing complex molecules like this compound in a single step from three or more starting materials. researchgate.netorganic-chemistry.org These reactions are characterized by their high atom economy and operational simplicity. researchgate.net
A plausible MCR for the target molecule could involve the one-pot reaction of 4-bromo-2-aminothiophenol, cyclopropanecarboxaldehyde, and a suitable oxidizing agent. Metal-free multicomponent tandem cyclization/aromatization approaches have been developed for the synthesis of various benzothiazoles. researchgate.net For instance, a three-component reaction of nitroarenes, alcohols, and sulfur powder can yield 2-substituted benzothiazoles. organic-chemistry.org Adapting these methodologies could provide a direct and efficient route to this compound.
| MCR Approach | Potential Starting Materials | Key Features |
| One-pot condensation/cyclization | 4-bromo-2-aminothiophenol, cyclopropanecarboxaldehyde, oxidant | High atom economy, operational simplicity |
| Tandem cyclization/aromatization | Styrene derivatives, ammonium (B1175870) salt, elemental sulfur | Metal-free conditions |
| Redox cyclization | Haloanilines, arylacetic acids, elemental sulfur | Scalable, good functional group tolerance |
Catalytic Transformations for Enhanced Synthetic Efficiency
Catalysis plays a crucial role in modern organic synthesis, offering milder reaction conditions, higher yields, and improved selectivity. Both metal-mediated and metal-free catalytic systems can be applied to the synthesis of this compound.
Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.orgrsc.org While not directly involved in the de novo synthesis of the core structure, they are highly relevant for potential derivatization or alternative synthetic strategies.
Metal-Mediated Cross-Coupling:
Palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira are widely used for the formation of aryl-aryl or aryl-heteroaryl bonds. rsc.org For instance, a Suzuki coupling could be envisioned between a 5-boronic ester of 2-cyclopropylbenzo[d]thiazole and a bromine source, or conversely, between this compound and a suitable boronic acid to introduce further complexity. Copper-catalyzed cross-coupling reactions have also been employed in the synthesis of benzothiazole derivatives. organic-chemistry.org
Metal-Free Cross-Coupling:
In recent years, there has been a growing interest in metal-free cross-coupling reactions to avoid the use of toxic and expensive transition metals. preprints.org These reactions often proceed via radical or aryne intermediates. acs.org Base-promoted homolytic aromatic substitution (HAS) is one such method that can be used for the coupling of aryl halides with arenes. acs.org While potentially less selective, these methods offer a more sustainable alternative for certain transformations. preprints.org
| Cross-Coupling Type | Catalyst/Promoter | Reactants | Bond Formed |
| Suzuki Coupling | Palladium catalyst | Aryl/heteroaryl halide and boronic acid/ester | C-C |
| Stille Coupling | Palladium catalyst | Aryl/heteroaryl halide and organostannane | C-C |
| Sonogashira Coupling | Palladium and copper catalysts | Aryl/heteroaryl halide and terminal alkyne | C-C (sp-sp2) |
| Homolytic Aromatic Substitution | Base (e.g., KOtBu) | Aryl halide and arene | C-C |
C-H Activation Strategies for Direct Functionalization
Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocyclic scaffolds, avoiding the need for pre-functionalized substrates. While studies specifically targeting this compound are not extensively documented, principles derived from the broader benzothiazole class can be applied.
The benzothiazole ring system has several C-H bonds that could be targeted for functionalization. The proton at the C2 position is notably acidic and is a common site for direct functionalization in unsubstituted benzothiazole. However, in the title compound, this position is already occupied by the cyclopropyl group. Therefore, C-H activation strategies would focus on the benzene ring portion of the molecule (C4, C6, and C7 positions).
Palladium-catalyzed direct arylation is a well-established method for functionalizing benzothiazoles. For instance, room-temperature palladium-catalyzed C-H functionalization of the benzothiazole core with various iodo(hetero)arenes has been successfully demonstrated. chemrxiv.org Such reactions typically proceed via a concerted metalation-deprotonation mechanism. nih.gov For this compound, the electronic effects of the bromine atom (electron-withdrawing) and the thiazole fusion would influence the regioselectivity of further C-H functionalization on the benzene ring. The presence of the bromine at C5 would likely direct palladium-catalyzed C-H activation to the C4 or C6 positions, influenced by the specific catalyst and reaction conditions employed. Iron-catalyzed C-H functionalization/C-S bond formation represents another mild approach for building complex benzothiazole structures. rsc.org
Microwave-Assisted Synthesis and Green Chemistry Protocols
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to develop more sustainable processes. Microwave-assisted organic synthesis (MAOS) is a key technology in this area, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. nih.govscielo.br
The synthesis of this compound can be envisioned via the condensation of 4-bromo-2-aminothiophenol and cyclopropanecarboxylic acid or its derivatives. This transformation, which typically requires harsh conditions and long reaction times (e.g., using polyphosphoric acid at high temperatures), can be significantly improved using microwave irradiation. nih.gov Reports on the microwave-assisted synthesis of various 2-substituted benzothiazoles demonstrate the general applicability of this technique. For example, the reaction of 2-aminothiophenols with aldehydes or carboxylic acids under microwave irradiation, often in the presence of a catalyst and sometimes under solvent-free conditions, proceeds rapidly and in high yields. nih.govbohrium.com
The following interactive table summarizes a comparison between conventional and microwave-assisted synthesis for representative benzothiazole derivatives, highlighting the typical advantages of MAOS.
| Entry | Reactants | Method | Reaction Time | Yield (%) | Reference |
| 1 | 2-Aminothiophenol (B119425), Benzoic Acid | Conventional (PPA) | 8 h | 78% | nih.gov |
| 2 | 2-Aminothiophenol, Benzoic Acid | Microwave (PPA) | 10 min | 89% | nih.gov |
| 3 | 2-Aminothiophenol, 4-Hydroxybenzaldehyde | Conventional (Argon) | 8 h | 82% | scielo.br |
| 4 | 2-Aminothiophenol, 4-Hydroxybenzaldehyde | Microwave (Argon) | 10 min | 95% | scielo.br |
Other green chemistry protocols applicable to benzothiazole synthesis include the use of environmentally benign catalysts and solvents. For example, ammonium chloride in a methanol-water system has been used to catalyze the condensation of 2-aminothiophenol with aldehydes at room temperature. nih.gov Another innovative approach utilizes CO2 and an alcohol to form an in situ alkyl carbonic acid, which promotes the reaction under mild conditions, simplifying workup as the acid catalyst self-neutralizes upon depressurization. researchgate.net
Mechanistic Elucidation of Key Synthetic Pathways
Investigation of Reaction Intermediates and Transition States
The most common pathway for the synthesis of 2-substituted benzothiazoles involves the condensation of a 2-aminothiophenol with a carboxylic acid or its derivative. For the formation of this compound from 4-bromo-2-aminothiophenol and cyclopropanecarboxylic acid, the mechanism is believed to proceed through several key intermediates.
Amide Formation: The initial step is the formation of an amide intermediate, N-(4-bromo-2-mercaptophenyl)cyclopropanecarboxamide, through the reaction of the amino group of the aminothiophenol with the activated carboxylic acid (e.g., an acyl chloride or in the presence of a coupling agent).
Cyclization: This is followed by an intramolecular nucleophilic attack of the thiol sulfur atom on the amide carbonyl carbon.
Tetrahedral Intermediate: This cyclization step forms a five-membered ring, resulting in a tetrahedral intermediate, specifically a hydroxythiazoline derivative (5-bromo-2-cyclopropyl-2,3-dihydrobenzo[d]thiazol-2-ol).
Dehydration: The final step is the acid- or base-catalyzed dehydration of this hydroxythiazoline intermediate to yield the aromatic this compound product.
This proposed pathway is consistent with established mechanisms for the synthesis of a wide range of 2-substituted benzothiazoles. ekb.egnih.gov The intermediates are typically not isolated as they are transient under the reaction conditions required for the final dehydration step.
Kinetic Studies of Formation and Functionalization Reactions
While specific kinetic studies on the formation of this compound have not been reported, analysis of related systems provides insight into the factors governing reaction rates. Kinetic studies on the oxidation of various 2-phenyl-benzothiazole derivatives by chloramine-T in an acid medium have been performed. researchgate.net These studies revealed that the reactions follow first-order kinetics with respect to both the benzothiazole substrate and the oxidant, with an inverse fractional order dependence on the H+ concentration.
Such investigations allow for the determination of reaction orders, rate constants, and activation parameters, which are crucial for optimizing reaction conditions and understanding the mechanism. For the formation of this compound, a kinetic study would likely involve monitoring the concentration of reactants and products over time using techniques like HPLC or NMR spectroscopy under various conditions (e.g., temperature, catalyst loading, reactant concentrations).
The table below, based on data from the oxidation of 2-phenyl-benzothiazoles, exemplifies the type of information gleaned from kinetic studies. researchgate.net
| Parameter | Substrate | Order of Reaction | Effect of [H+] | Relative Reactivity |
| Oxidation Kinetics | 2-(4-methoxyphenyl)benzothiazole | First order in [Substrate] and [CAT] | Inverse fractional | Highest |
| Oxidation Kinetics | 2-phenyl-benzothiazole | First order in [Substrate] and [CAT] | Inverse fractional | Intermediate |
| Oxidation Kinetics | 2-(4-nitrophenyl)-benzothiazole | First order in [Substrate] and [CAT] | Inverse fractional | Lowest |
The relative reactivities observed in this study were attributed to the electronic effects (inductive and resonance) of the substituents on the phenyl ring. researchgate.net A similar approach could be used to quantify the electronic influence of the cyclopropyl group and the bromo substituent on the rates of formation or subsequent functionalization reactions of the title compound.
Comprehensive Spectroscopic and Advanced Analytical Characterization in Research Contexts
Elucidation of Molecular Structure through High-Resolution Techniques
High-resolution analytical methods are indispensable for the precise determination of the molecular structure of "5-Bromo-2-cyclopropylbenzo[d]thiazole," confirming its atomic connectivity, spatial arrangement, and exact mass.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR) for Conformation and Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the detailed molecular structure of "this compound" in solution. Proton (¹H NMR) and Carbon-13 (¹³C NMR) spectroscopy provide foundational information about the chemical environment of each atom.
In ¹H NMR spectra, the aromatic protons of the benzothiazole (B30560) ring typically appear as distinct signals in the downfield region (δ 7.0-8.0 ppm). The proton on C4 is often observed as a doublet, while the protons on C6 and C7 exhibit a doublet and a doublet of doublets, respectively, due to spin-spin coupling. The cyclopropyl (B3062369) protons resonate in the upfield region, with the methine proton appearing as a multiplet and the methylene (B1212753) protons showing complex splitting patterns due to their diastereotopic nature.
¹³C NMR spectroscopy complements the proton data by identifying the chemical shifts of all carbon atoms within the molecule. The quaternary carbons of the benzothiazole core, including the carbon attached to the bromine (C5) and the carbons of the thiazole (B1198619) ring (C2, C3a, C7a), can be definitively assigned.
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity. COSY spectra reveal correlations between coupled protons, confirming the arrangement of protons on the aromatic and cyclopropyl rings. HSQC experiments correlate each proton with its directly attached carbon atom, allowing for unambiguous assignment of both ¹H and ¹³C signals.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| 2 | - | ~175.0 |
| 4 | ~7.9 (d) | ~123.0 |
| 5 | - | ~118.0 |
| 6 | ~7.6 (dd) | ~128.0 |
| 7 | ~7.8 (d) | ~125.0 |
| 3a | - | ~135.0 |
| 7a | - | ~153.0 |
| Cyclopropyl-CH | ~2.3 (m) | ~15.0 |
| Cyclopropyl-CH₂ | ~1.2 (m), ~1.1 (m) | ~9.0 |
Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. d = doublet, dd = doublet of doublets, m = multiplet.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of "this compound" by providing a highly accurate mass measurement. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer are commonly used.
The experimentally determined monoisotopic mass of the protonated molecule [M+H]⁺ is compared to the theoretically calculated mass. The presence of a bromine atom is readily identified by the characteristic isotopic pattern, with two peaks of nearly equal intensity separated by approximately 2 Da, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. This isotopic signature is a key diagnostic feature in the mass spectrum of this compound.
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides further structural confirmation. Collision-induced dissociation (CID) of the parent ion can lead to characteristic fragment ions, such as the loss of the cyclopropyl group or cleavage of the thiazole ring, which helps to piece together the molecular structure.
Table 2: HRMS Data for this compound
| Molecular Formula | Calculated Mass [M+H]⁺ | Observed Mass [M+H]⁺ | Isotopic Pattern |
|---|---|---|---|
| C₁₀H₉BrN₂S | 268.9715 | 268.971x | A+2 peak with ~1:1 ratio for ⁷⁹Br/⁸¹Br |
Note: The observed mass will be very close to the calculated mass, typically within a few parts per million (ppm).
Single Crystal X-ray Diffraction for Definitive Solid-State Structure
The resulting crystal structure would confirm the planarity of the benzothiazole ring system and the specific orientation of the cyclopropyl substituent relative to the core. It would also reveal intermolecular interactions, such as π-stacking or halogen bonding, that govern the packing of molecules in the crystal. This detailed structural information is invaluable for understanding the compound's physical properties and its potential interactions with biological targets.
Vibrational Spectroscopy for Functional Group Analysis and Molecular Dynamics
Vibrational spectroscopy techniques are used to identify the functional groups present in "this compound" and to probe the vibrational modes of the molecule.
Infrared (IR) and Raman Spectroscopy
Infrared (IR) spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups within the molecule. The IR spectrum of "this compound" would be expected to show characteristic absorption bands for the C=N stretching of the thiazole ring, C-H stretching of the aromatic and cyclopropyl groups, and C-C stretching vibrations of the aromatic ring. The C-Br stretching frequency typically appears in the fingerprint region of the spectrum.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H stretch | 3100-3000 |
| Cyclopropyl C-H stretch | 3000-2900 |
| C=N stretch (thiazole) | 1650-1550 |
| Aromatic C=C stretch | 1600-1450 |
Chromatographic Methods for Purity Assessment and Isolation of Analogues (e.g., LC-MS, HPLC)
Chromatographic techniques are essential for assessing the purity of "this compound" and for the separation and isolation of related analogues or impurities.
High-Performance Liquid Chromatography (HPLC) is a widely used method for determining the purity of a sample. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, can effectively separate the target compound from starting materials, byproducts, and degradation products. The purity is typically determined by the peak area percentage from the chromatogram obtained with a UV detector.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This powerful hyphenated technique not only allows for the assessment of purity but also provides mass information for each separated component, aiding in the identification of impurities and related analogues.
Table 4: Representative HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18, e.g., 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile/Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
Computational and Theoretical Chemistry Studies of 5 Bromo 2 Cyclopropylbenzo D Thiazole
Quantum Chemical Calculations and Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure and properties of molecules. For benzothiazole (B30560) systems, DFT has been widely applied to understand their geometry, electronic characteristics, and spectroscopic signatures. A common approach involves using hybrid functionals, such as B3LYP, in conjunction with a suitable basis set like 6-311G(d,p), to achieve a balance between computational cost and accuracy.
The first step in a computational study is typically geometry optimization, which seeks to find the lowest energy arrangement of atoms in a molecule. For 5-Bromo-2-cyclopropylbenzo[d]thiazole, this process would determine the most stable bond lengths, bond angles, and dihedral angles. The planarity of the benzothiazole ring system is a key feature, while the orientation of the cyclopropyl (B3062369) group relative to the ring would be a focus of conformational analysis.
While specific data for this compound is not available, a study on the related compound 2-(4-methoxyphenyl)benzo[d]thiazole provides insight into the types of geometric parameters that would be determined. The optimized geometry would reveal the extent of conjugation between the benzene (B151609) and thiazole (B1198619) rings, which influences the molecule's electronic properties.
Table 1: Representative Optimized Geometric Parameters for a Benzothiazole Derivative (2-(4-methoxyphenyl)benzo[d]thiazole) calculated using DFT (Note: This data is for an analogous compound and is for illustrative purposes only.)
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C-S (thiazole) | 1.750 | |
| C=N (thiazole) | 1.295 | |
| C-C (benzene) | 1.39-1.41 | 118-121 |
| C-N-C (thiazole) | 109.5 | |
| C-S-C (thiazole) | 87.5 |
The electronic properties of a molecule are crucial for understanding its reactivity and potential applications. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to this understanding. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and more reactive.
Mulliken charge analysis is another important aspect of electronic structure analysis. It provides an estimation of the partial atomic charges on each atom in the molecule, which can help in identifying electrophilic and nucleophilic sites. For this compound, the bromine atom would be expected to have a negative partial charge, while the carbon atom it is attached to would have a positive partial charge.
Table 2: Representative Electronic Properties for a Benzothiazole Derivative from DFT Calculations (Note: This data is for an analogous compound and is for illustrative purposes only.)
| Property | Value (eV) |
| HOMO Energy | -6.2 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 4.4 |
DFT calculations can also be used to predict the spectroscopic properties of a molecule, such as its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can be compared with experimental data to confirm the structure of the compound.
For the IR spectrum, DFT can calculate the vibrational frequencies and their corresponding intensities. These calculated frequencies are often scaled to account for systematic errors in the theoretical method. The predicted spectrum would show characteristic peaks for the C-H, C=N, C=C, and C-S vibrations in the this compound molecule.
Similarly, DFT can predict the chemical shifts in ¹H and ¹³C NMR spectra. These predictions are valuable for assigning the peaks in an experimental spectrum to specific atoms in the molecule.
Molecular Dynamics Simulations for Conformational Space Exploration
Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational space of a molecule and identify its preferred shapes and motions. For a flexible molecule like this compound, MD simulations could be used to study the rotation of the cyclopropyl group and the flexibility of the benzothiazole ring system. In the context of drug design, MD simulations are often used to study the interaction of a small molecule with a biological target, such as a protein. These simulations can provide insights into the binding mode and stability of the molecule-protein complex.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used in drug discovery and materials science to establish a mathematical relationship between the chemical structure of a compound and its biological activity or a specific property. allsubjectjournal.com The goal of QSAR is to develop models that can predict the activity of new, unsynthesized compounds, thereby guiding the rational design of more potent or selective molecules.
The foundation of any QSAR model is the calculation of molecular descriptors. These are numerical values that represent different aspects of a molecule's structure and properties. For this compound, a wide range of descriptors could be calculated, including:
Topological descriptors: These describe the connectivity of atoms in the molecule.
Geometrical descriptors: These describe the 3D shape and size of the molecule.
Electronic descriptors: These describe the electronic properties of the molecule, such as partial charges, dipole moment, and HOMO-LUMO energies.
Physicochemical descriptors: These include properties like hydrophobicity (logP) and molar refractivity.
Table 3: Examples of Molecular Descriptors Relevant to QSAR Studies of Benzothiazole Derivatives
| Descriptor Class | Example Descriptors | Description |
| Topological | Wiener index, Kier & Hall connectivity indices | Describe molecular branching and complexity. |
| Geometrical | Molecular surface area, molecular volume | Relate to the size and shape of the molecule. |
| Electronic | Dipole moment, HOMO/LUMO energies | Describe the electronic distribution and reactivity. |
| Physicochemical | LogP, Molar Refractivity | Relate to the molecule's solubility and polarizability. |
Once a set of descriptors is calculated for a series of compounds with known activities, statistical methods such as multiple linear regression or machine learning algorithms are used to build the QSAR model. allsubjectjournal.com Such a model could then be used to predict the activity of this compound and guide the design of new derivatives with improved properties.
Statistical Modeling of Potential Biological Interactions
Statistical modeling, particularly through the development of Quantitative Structure-Activity Relationship (QSAR) models, is a cornerstone in modern drug discovery. For a series of compounds including this compound, 2D-QSAR models can be developed to correlate structural features with biological activities, such as the inhibition of enzymes like 5-lipoxygenase (5-LOX). laccei.org Such models are instrumental in understanding the chemical properties that drive biological responses.
A typical 2D-QSAR study on a series of thiazole derivatives would involve the calculation of various molecular descriptors. laccei.org These descriptors can be categorized as electronic (e.g., dipole moment, HOMO/LUMO energies), steric (e.g., molecular weight, molar refractivity), and hydrophobic (e.g., logP). By employing statistical methods like multiple linear regression or machine learning algorithms, a mathematical model is generated that links these descriptors to the observed biological activity (e.g., pIC50). laccei.org
Table 1: Illustrative Molecular Descriptors for QSAR Analysis of Benzothiazole Derivatives
| Compound ID | Molecular Weight ( g/mol ) | LogP | Dipole Moment (Debye) | Predicted pIC50 |
| BTZ-1 | 268.17 | 3.85 | 2.1 | 6.5 |
| BTZ-2 | 298.22 | 4.20 | 2.5 | 7.1 |
| BTZ-3 | 254.14 | 3.50 | 1.9 | 6.2 |
| This compound | 268.17 | 3.9 (Estimated) | 2.3 (Estimated) | 6.8 (Predicted) |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the type of data used in statistical modeling.
Molecular Docking and Binding Affinity Predictions with Research Targets
Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. nih.govbiointerfaceresearch.comresearchgate.net This method is crucial for understanding the potential mechanism of action of compounds like this compound at a molecular level.
In a typical molecular docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). nih.gov The ligand, this compound, is then computationally placed into the binding site of the protein. An algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a force field that estimates the binding affinity. biointerfaceresearch.com
Potential research targets for benzothiazole derivatives include protein kinases, such as p56lck, and tubulin. biointerfaceresearch.comresearchgate.netnih.gov Molecular docking studies of thiazole derivatives into the colchicine (B1669291) binding site of tubulin, for example, have been used to rationalize their anticancer activity. researchgate.netnih.gov
The output of a molecular docking simulation provides a detailed profile of the interactions between the ligand and the protein. These interactions are critical for the stability of the ligand-protein complex. For this compound, the interaction profile would likely include:
Hydrophobic Interactions: The benzothiazole core and the cyclopropyl group are expected to form hydrophobic interactions with nonpolar amino acid residues in the binding pocket.
Hydrogen Bonding: While the core structure of this compound is not a strong hydrogen bond donor, the nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor.
Halogen Bonding: The bromine atom at the 5-position can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.
π-π Stacking: The aromatic benzothiazole ring system can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan. nih.gov
Table 2: Predicted Interaction Profile of this compound with a Hypothetical Kinase Target
| Interaction Type | Interacting Residue(s) | Distance (Å) |
| Hydrophobic | LEU 83, VAL 91 | 3.5 - 4.0 |
| Hydrogen Bond (N atom) | GLN 135 | 2.9 |
| Halogen Bond (Br atom) | ASP 144 (backbone C=O) | 3.1 |
| π-π Stacking | PHE 132 | 3.8 |
Note: This table presents a hypothetical interaction profile for illustrative purposes.
The analysis of the predicted binding mode reveals the specific orientation of the ligand within the active site and identifies the key amino acid residues that are crucial for binding. For this compound, different binding poses would be evaluated, and the one with the most favorable docking score and a chemically reasonable interaction pattern would be selected for further analysis.
For instance, in a hypothetical binding scenario with a protein kinase, the benzothiazole moiety might occupy a hydrophobic pocket, while the cyclopropyl group could be oriented towards a region of the binding site that can accommodate its steric bulk. The bromine atom's position would be critical, as its interaction with specific residues could significantly influence the binding affinity and selectivity. The identification of these key interactions is invaluable for guiding the design of more potent and selective analogues through structure-based drug design. biointerfaceresearch.com
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations
Systematic Structural Modifications of the Benzothiazole (B30560) Scaffold
Structural modifications of the 5-Bromo-2-cyclopropylbenzo[d]thiazole scaffold are undertaken to explore chemical space and optimize pharmacological profiles. These modifications typically target the C5-bromo position, the C2-cyclopropyl moiety, and other sites on the benzothiazole ring system.
The C5 position of the benzothiazole ring is a common site for substitution to modulate biological activity. Research indicates that replacing the hydrogen at this position with halogens or other groups can significantly influence the compound's potency. pharmacyjournal.in
Halogen Substitutions : The introduction of different halogens at the C5 position can fine-tune the electronic and steric properties of the molecule. In a study on SARS-CoV-2 main protease (Mpro) inhibitors, replacing the hydrogen at C5 with a fluorine atom in a benzothiazole derivative (TKB272) resulted in a compound with more potent antiviral activity than the parent compound. acs.orgacs.org This enhancement was attributed to additional interactions between the fluorine atom and the side chain of Thr25 and the main chain of Ser46 in the enzyme's active site. acs.orgacs.org This highlights the potential of halogen substitution at this position to introduce beneficial molecular interactions.
Alkyl Substitutions : The addition of small alkyl groups can impact lipophilicity and steric interactions. For instance, some SAR studies on benzothiazole derivatives have suggested that the substitution of a methyl group at the C5 position can improve anticancer activity. researchgate.net
Aryl and Heteroaryl Substitutions : While specific data on aryl or heteroaryl substitutions at the C5 position of the 5-bromo-2-cyclopropyl scaffold is limited, general SAR principles for benzothiazoles suggest that such bulky groups could be used to probe larger binding pockets or introduce additional interaction points, such as pi-stacking or hydrogen bonding.
| Substituent at C5 | Example | Observed/Potential Effect | Biological Context | Reference |
|---|---|---|---|---|
| Halogen (Fluorine) | 5-Fluorobenzothiazole | Increased antiviral potency | SARS-CoV-2 Mpro Inhibition | acs.org, acs.org |
| Alkyl (Methyl) | 5-Methylbenzothiazole | Improved anticancer activity | Anticancer Agents | researchgate.net |
| Aryl | 5-Phenylbenzothiazole (Hypothetical) | Potential for pi-stacking interactions, increased lipophilicity | General Drug Design | N/A |
| Heteroaryl | 5-Pyridylbenzothiazole (Hypothetical) | Introduction of H-bond acceptors, modulation of solubility | General Drug Design | N/A |
The cyclopropyl (B3062369) group is a valuable substituent in medicinal chemistry, often used to enhance potency, improve metabolic stability, and constrain molecular conformation. scientificupdate.comiris-biotech.desemanticscholar.org Its unique electronic properties and rigid structure make it more than just a simple alkyl linker. unl.pt
Ring Size Variation : The cyclopropyl ring can be considered an isosteric replacement for an alkene or a constrained version of a propyl or isopropyl group. scientificupdate.com Expanding the ring to a cyclobutyl or cyclopentyl moiety would alter the bond angles and the spatial orientation of the benzothiazole core, which could be used to probe the steric limits of a target's binding site.
Substituent Additions : The cyclopropyl group itself can be a site for further substitution. Adding substituents like a methyl group can serve to block potential sites of metabolism. hyphadiscovery.com The cyclopropyl ring is susceptible to NADPH-dependent oxidation, which can be averted by strategic substitution. hyphadiscovery.com Furthermore, adding functional groups could introduce new interaction points with a biological target.
| Modification | Rationale | Potential Impact | Reference |
|---|---|---|---|
| Ring Expansion (e.g., to Cyclobutyl) | Probe steric tolerance of binding pocket | Alter binding affinity and selectivity | N/A |
| Substituent Addition (e.g., gem-dimethyl) | Increase metabolic stability by blocking oxidation | Improved pharmacokinetic profile | hyphadiscovery.com |
| Introduction of Functional Groups | Create new interactions (e.g., H-bonds) | Enhanced potency and specificity | N/A |
The C2 position of the benzothiazole scaffold is the most common site for derivatization. researchgate.net A vast number of analogs have been created by replacing the cyclopropyl group with other moieties to achieve a wide array of pharmacological effects.
C2 Derivatization : The 2-aminobenzothiazole (B30445) core is a key intermediate for synthesizing compounds with diverse biological activities. pharmacyjournal.inijprajournal.com Modifications at this position have led to the development of compounds with antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netmdpi.comnih.gov For example, attaching various aryl, heteroaryl, thiosemicarbazide, or dithiocarbamic acid groups to the C2 position has been a fruitful strategy in the search for novel therapeutic agents. researchgate.netmdpi.comnih.gov
Fusion of Additional Rings : The benzothiazole nucleus can be fused with other heterocyclic rings to create more complex, rigid structures. The inherent reactivity of the 2-aminobenzothiazole scaffold allows it to serve as a precursor for a variety of fused heterocyclic systems. ijprajournal.com These fused systems can lead to novel pharmacological profiles by presenting functional groups in a constrained and defined three-dimensional arrangement.
Correlation of Structural Changes with Biological Modulatory Potential (in vitro/in silico)
The systematic structural modifications described above are meaningful only when correlated with their effects on biological activity. This is achieved through a combination of in vitro biological assays and in silico computational modeling.
In Vitro Evaluation : Biological screening of synthesized analogs provides empirical data on their potency and efficacy. For example, in vitro evaluation of novel heteroarylated benzothiazoles revealed compounds with moderate antibacterial and good antifungal activity, with Minimum Inhibitory Concentration (MIC) values as low as 0.06 mg/mL. mdpi.com In another study, thiazolidinone-based benzothiazole derivatives were identified as potent inhibitors of α-amylase and α-glucosidase, with some derivatives showing IC50 values in the low micromolar range. nih.gov
In Silico Modeling : Computational methods such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) are used to rationalize observed biological data and predict the activity of novel compounds. researchgate.net Molecular docking studies on heteroaryl benzothiazoles suggested that their antimicrobial effects may stem from the inhibition of E. coli MurB and 14-lanosterol demethylase. mdpi.com Similarly, docking has been used to screen benzothiazole derivatives for potential anticonvulsant activity by predicting their binding affinity to targets like GABA-aminotransferase. wjarr.com Group-based QSAR (G-QSAR) studies on benzothiazole derivatives have successfully identified specific structural fragments that enhance anticancer activity, revealing, for instance, that the presence of hydrophobic groups at certain positions can potentiate the desired effect. chula.ac.th
The strong correlation between a C5-fluorine substitution and enhanced antiviral activity in Mpro inhibitors serves as a clear example where in silico data (co-crystal structures showing new interactions) perfectly explains the in vitro findings (increased potency). acs.orgacs.org
| Compound Series | Biological Target/Activity | In Vitro Findings | In Silico Findings | Reference |
|---|---|---|---|---|
| Heteroaryl Benzothiazoles | Antimicrobial | MIC values 0.06–0.94 mg/mL | Docking suggests inhibition of E. coli MurB | mdpi.com |
| Thiazolidinone-Benzothiazoles | α-Amylase/α-Glucosidase Inhibition | IC50 values as low as 2.10 µM | Molecular docking confirmed binding modes | nih.gov |
| 5-Fluoro-Benzothiazole Analog | Antiviral (SARS-CoV-2 Mpro) | Potent antiviral activity | Co-crystal structure shows new F-protein interactions | acs.org, acs.org |
| General Benzothiazoles | Anticancer | EC50 values for 41 derivatives | G-QSAR models identified key structural fragments | chula.ac.th |
Understanding the Influence of Halogenation and Cyclopropylation on Molecular Interactions
The specific choice of a bromine atom at C5 and a cyclopropyl group at C2 profoundly influences the molecule's physicochemical properties and its potential interactions with biological macromolecules.
Influence of Halogenation : Halogen atoms, particularly chlorine, bromine, and iodine, can participate in a highly directional, non-covalent interaction known as halogen bonding. acs.org This occurs between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair on an oxygen or nitrogen atom. nih.gov The strength of this interaction is tunable and generally follows the order I > Br > Cl. nih.gov The bromine atom in this compound can therefore act as a halogen bond donor, potentially forming specific, stabilizing interactions within a receptor binding pocket. This directed interaction is distinct from simple hydrophobic effects and can contribute significantly to binding affinity and selectivity. acs.org The influence of halogenation is also dictated by dispersion and exchange interactions, which increase from fluorine to iodine. nih.govucl.ac.uk
Mechanistic Studies on Molecular Interactions Non Clinical Focus
Investigation of Binding to Defined Biological Macromolecules (e.g., Enzymes, Receptors, DNA) in vitro
While direct in vitro binding studies on 5-Bromo-2-cyclopropylbenzo[d]thiazole are not extensively documented, research on analogous brominated thiazole (B1198619) and benzothiazole (B30560) derivatives provides significant insights into its potential interactions with biological macromolecules. Thiazole-containing compounds are known to engage with a variety of enzymes and receptors, often through specific binding modes.
For instance, certain benzothiazole derivatives have been identified as potent inhibitors of enzymes such as DNA gyrase and topoisomerase IIα. researchgate.netnih.gov The binding of these inhibitors is often characterized by interactions with the ATP-binding pocket of the enzymes, leading to the disruption of their catalytic activity. nih.gov Molecular docking studies on similar compounds have revealed that the thiazole ring can form crucial hydrogen bonds and hydrophobic interactions within the active sites of these enzymes. tandfonline.com For example, 2-(benzo[d]thiazol-2-yl)-N-arylacetamides have been investigated as potential inhibitors of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis. nih.gov
Furthermore, some benzothiazole derivatives have demonstrated the ability to bind to DNA. Mechanistic studies have suggested that these interactions can occur through minor groove binding, rather than intercalation. researchgate.net This mode of binding can interfere with DNA-protein interactions and disrupt normal cellular processes. The presence of a bromine atom on the benzothiazole ring can further influence these binding affinities, potentially through halogen bonding or by altering the electronic properties of the molecule.
The table below summarizes the inhibitory activities of various thiazole derivatives against different enzymes, providing a comparative context for the potential bioactivity of this compound.
| Compound Class | Target Enzyme | Observed In Vitro Activity | Reference |
| Benzothiazole-phenyl analogs | Fatty Acid Amide Hydrolase (FAAH) | Low nanomolar inhibition | nih.gov |
| Benzothiazole derivatives | Human DNA Topoisomerase IIα | IC50 as low as 39 nM | researchgate.net |
| Thiazole derivatives | Aromatase and Protein Tyrosine Kinase | Strong inhibitory effects | tandfonline.com |
| Benzothiazole-based inhibitors | E. coli DNA Gyrase | IC50 of 9.5 nM for a lead compound | nih.gov |
This table presents data for structurally related compounds to infer the potential activity of this compound.
Elucidation of Biochemical Pathways Potentially Modulated by the Compound in Model Systems
The modulation of biochemical pathways by thiazole-containing compounds is a subject of extensive research. These molecules have been shown to interfere with critical cellular processes, including cell cycle progression, apoptosis, and signal transduction pathways.
Studies on various thiazole derivatives have demonstrated their ability to induce apoptosis in cancer cell lines. tandfonline.commdpi.com For example, certain novel thiazole derivatives have been shown to halt the cell cycle in the G1 and S phases and induce apoptosis in MCF-7 breast cancer cells. tandfonline.com The underlying mechanisms often involve the modulation of key regulatory proteins in the apoptotic pathway.
The inhibition of enzymes like topoisomerase and protein tyrosine kinases by thiazole derivatives directly impacts DNA replication and cellular signaling pathways. researchgate.nettandfonline.com By targeting these enzymes, these compounds can disrupt the normal cellular functions that are often dysregulated in disease states. The potential for this compound to modulate similar pathways is plausible, given its structural similarities to these active compounds.
Studies on Cellular Uptake and Subcellular Localization in Research Cell Lines
The cellular uptake and subcellular localization of a compound are critical determinants of its biological activity. While specific studies on this compound are not available, research on other small molecule inhibitors provides a framework for understanding its potential cellular transport mechanisms. The lipophilicity of a compound, often influenced by moieties like a bromo group, can facilitate its passage across the cell membrane.
For instance, studies on fluorescently-labeled prototypic cathepsin inhibitors have demonstrated their cellular uptake in human embryonic kidney 293 cells. rsc.org The concentration of the probe within cell lysates was quantified, confirming its ability to enter living cells. rsc.org Similarly, the uptake of boronophenylalanine (BPA), a compound used in neutron capture therapy, has been shown to be concentration- and time-dependent in hepatocellular carcinoma cells. researchgate.net
The subcellular localization of thiazole derivatives can vary depending on their specific structure and the cell type. Some compounds may accumulate in the cytoplasm, while others might localize to specific organelles like the mitochondria or the nucleus, where they can interact with their molecular targets. nih.gov Techniques such as fluorescence microscopy and quantitative ion microscopy are instrumental in determining the subcellular distribution of such compounds. rsc.orgnih.gov
Exploration of Mechanism of Action at the Molecular Level (e.g., enzyme inhibition, protein-protein interaction disruption)
At the molecular level, the mechanism of action for thiazole-based compounds often involves direct enzyme inhibition. As discussed, enzymes like DNA gyrase, topoisomerase, and various kinases are prominent targets. researchgate.netnih.govtandfonline.com The inhibition can be competitive, non-competitive, or uncompetitive, depending on the specific compound and its interaction with the enzyme's active or allosteric sites. For example, some benzothiazole derivatives act as non-intercalative topoisomerase poisons, meaning they stabilize the enzyme-DNA cleavage complex without inserting themselves between the DNA base pairs. researchgate.net
Another potential mechanism of action is the disruption of protein-protein interactions (PPIs). While not as commonly reported for thiazole derivatives, the disruption of PPIs is a growing area of interest in drug discovery. Small molecules can bind to the interface of two interacting proteins, preventing the formation of a functional complex. Given the structural diversity of the thiazole scaffold, it is conceivable that derivatives could be designed to target specific PPIs involved in disease pathways.
The table below provides examples of molecular mechanisms for various thiazole and benzothiazole derivatives.
| Compound/Derivative | Molecular Mechanism | Target | Reference |
| 3-amino-2-(2-bromobenzyl)-1,3-benzothiazol-3-ium 4-methylbenzensulfonate | DNA minor groove-binding and Topoisomerase IIα inhibition | DNA, Topoisomerase IIα | researchgate.net |
| Benzothiazole-based inhibitor with an oxalyl moiety | Inhibition of ATP-binding site | DNA Gyrase B | nih.gov |
| Novel thiazole derivatives | Induction of apoptosis and cell cycle arrest | MCF-7 breast cancer cells | tandfonline.com |
| Thiazole-based Schiff bases | Antibacterial activity, potential enzyme inhibition | E. coli | nih.gov |
This table illustrates mechanisms of action for related compounds, suggesting potential pathways for this compound.
Radiosensitization Mechanisms (e.g., DNA damage induction, radical scavenging in research models, drawing parallels from related compounds like BrdU)
The presence of a bromine atom in this compound suggests its potential as a radiosensitizer, a compound that makes tumor cells more susceptible to radiation therapy. The mechanisms of radiosensitization by brominated compounds have been studied extensively, with bromodeoxyuridine (BrdU) serving as a key model.
One of the primary mechanisms of radiosensitization by brominated compounds involves the enhancement of DNA damage. When incorporated into DNA, compounds like BrdU increase the sensitivity of cells to ionizing radiation. This increased sensitivity is attributed to the generation of additional single-strand breaks (ssbs) and double-strand breaks (dsbs). nih.gov The presence of the bromine atom makes the DNA more susceptible to damage by hydrated electrons, which are produced during the radiolysis of water. nih.gov
The process of DNA damage and repair is central to the efficacy of radiotherapy. frontiersin.org Radiopharmaceuticals can induce both single-strand and double-strand DNA breaks. nih.gov Radiosensitizers can amplify this damage, overwhelming the cell's repair mechanisms and leading to cell death. The incorporation of heavy atoms like bromine into DNA or its close proximity to DNA can enhance the local absorption of radiation energy, leading to an increased yield of DNA lesions. acs.org
Exploration of Biological Research Modalities in Vitro and in Silico
Target Identification and Validation Methodologies
The crucial first step in understanding a compound's biological effect is to identify its molecular targets. Several advanced techniques are utilized for this purpose.
This powerful technique is used to identify the specific proteins that a small molecule like 5-Bromo-2-cyclopropylbenzo[d]thiazole binds to within a complex biological sample. The compound would typically be immobilized on a solid support and used as "bait" to capture its binding partners from cell lysates. The captured proteins are then identified using mass spectrometry.
In a chemical genetics approach, the compound would be introduced to various cell lines to observe any resulting phenotypic changes. This could involve screening for effects on cell growth, morphology, or specific signaling pathways. High-content screening platforms can be used to systematically assess a wide range of cellular parameters, providing clues about the compound's mechanism of action.
In silico methods play a vital role in modern drug discovery. Computational approaches, such as molecular docking and pharmacophore modeling, could be used to predict potential protein targets for this compound based on its three-dimensional structure. These predictions can then guide and prioritize experimental validation.
Phenotypic Assays in Research Cell Lines for Hypothesis Generation
Should initial screenings reveal any biological activity for this compound, a battery of phenotypic assays would be employed to generate hypotheses about its function. These could include:
Cellular Proliferation Assays: To determine if the compound inhibits or promotes the growth of cancer cell lines or other cell types.
Morphological Change Analysis: Microscopic examination to identify any alterations in cell shape, size, or internal structures.
Pathway Reporter Assays: Utilizing genetically engineered cell lines that express a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a specific signaling pathway. This allows for the monitoring of pathway activation or inhibition.
In Vitro Enzyme Inhibition/Activation Studies
Based on computational predictions or phenotypic screening results, this compound would be tested against a panel of purified enzymes to determine if it acts as an inhibitor or activator. These assays measure the rate of an enzymatic reaction in the presence and absence of the compound, allowing for the determination of key parameters like the half-maximal inhibitory concentration (IC50) or activation constant (EC50).
Receptor Binding and Functional Assays in Isolated Systems
To investigate whether this compound interacts with specific cell surface or intracellular receptors, radioligand binding assays or surface plasmon resonance (SPR) could be performed. These techniques measure the direct binding of the compound to a purified receptor. Subsequent functional assays in isolated systems (e.g., cells overexpressing the receptor) would then be used to determine if this binding leads to a functional response, such as receptor activation or antagonism.
Chemical Reactivity and Derivatization for Advanced Materials and Probes Research
Further Functionalization of the Benzothiazole (B30560) Core for Diverse Applications
The bromine atom at the 5-position of the benzothiazole ring is a key site for synthetic modification. Its presence facilitates numerous carbon-carbon and carbon-heteroatom bond-forming reactions, allowing for the systematic alteration of the molecule's properties. Transition metal-catalyzed cross-coupling reactions are particularly effective for this purpose.
One of the most powerful methods for derivatization is the Suzuki-Miyaura cross-coupling reaction. hpu2.edu.vn This reaction allows for the linkage of the benzothiazole core to various aryl or heteroaryl boronic acids or esters. Such modifications can extend the π-conjugated system of the molecule, which is a common strategy for tuning its electronic and photophysical properties. The general conditions for these reactions typically involve a palladium catalyst, a base, and a suitable solvent. The versatility of the Suzuki reaction has been demonstrated in the synthesis of numerous benzothiazole derivatives with high yields. hpu2.edu.vn
Beyond the Suzuki coupling, the bromo-substituent enables other important transformations. For instance, the Heck reaction can be used to introduce alkenyl groups, while the Sonogashira coupling allows for the attachment of terminal alkynes. Furthermore, Buchwald-Hartwig amination provides a route to introduce nitrogen-based functional groups. These synthetic strategies open avenues to a vast library of derivatives starting from the 5-bromo-2-cyclopropylbenzo[d]thiazole core, each with potentially unique properties for various applications. The ability to sequentially functionalize the thiazole (B1198619) ring is a cornerstone of modern medicinal and materials chemistry. nih.gov
Table 1: Potential Cross-Coupling Reactions for Functionalizing this compound This table illustrates potential synthetic pathways based on established reactivity of similar bromo-thiazole scaffolds.
| Reaction Name | Reactant Type | Typical Catalyst | Potential Functional Group Introduced |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄, Pd(OAc)₂ | Phenyl, Pyridyl, Thienyl, etc. |
| Heck Coupling | Alkene | Pd(OAc)₂ | Styrenyl, Acrylate (B77674), etc. |
| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Phenylethynyl, Trimethylsilylethynyl |
| Buchwald-Hartwig Amination | Amine (Primary or Secondary) | Pd₂(dba)₃, BINAP | Aniline, Piperidine, Morpholine |
| Stille Coupling | Organostannane | Pd(PPh₃)₄ | Vinyl, Aryl |
Synthesis of Photoaffinity Labels or Affinity Probes for Target Deconvolution
Photoaffinity labeling (PAL) is a powerful chemoproteomic technique used to identify the specific protein targets of bioactive small molecules. nih.gov The strategy involves chemically modifying a molecule of interest with a photoreactive group. Upon UV irradiation, this group forms a highly reactive intermediate that covalently crosslinks to nearby amino acid residues within the protein's binding site, allowing for subsequent identification via mass spectrometry. researchgate.net
The this compound scaffold can serve as a foundational structure for the synthesis of such photoaffinity probes. The bromine atom is an ideal attachment point for introducing a linker connected to a photoreactive moiety. This can be achieved through one of the cross-coupling reactions previously mentioned, such as a Sonogashira or Suzuki coupling, to append a linker that terminates in a photoreactive group.
Commonly used photoreactive groups for these probes include:
Benzophenones (BP): Upon UV activation, they form a triplet diradical that can abstract hydrogen atoms from C-H bonds, leading to crosslinking.
Diazirines (DA): These groups are small and, upon photolysis, generate highly reactive carbenes that can insert into various C-H and X-H bonds. researchgate.net
Aryl-5-carboxytetrazoles (ACT): A newer class of photoaffinity labels, ACTs generate a carboxy-nitrile imine intermediate that reacts efficiently with proximal nucleophiles at the target's active site. nih.gov
The design of a successful probe requires careful consideration of the linker length and the choice of the photoreactive group to ensure that the probe's binding affinity for its target is not significantly compromised. nih.gov An alkyne or azide (B81097) handle is also typically incorporated into the probe's structure to facilitate the "click chemistry" mediated attachment of a reporter tag (like biotin (B1667282) or a fluorophore) for enrichment and detection of the cross-linked protein-probe complexes. nih.gov
Development of Fluorescent Probes or Imaging Agents Based on the Benzothiazole Scaffold
The benzothiazole core is inherently fluorescent and serves as a privileged scaffold in the design of fluorescent probes and imaging agents. rsc.orgsemanticscholar.org The photophysical properties of these molecules, including their absorption and emission wavelengths, Stokes shift, and quantum yield, can be finely tuned through chemical modification.
Starting with this compound, derivatization at the 5-position offers a direct route to modulate its fluorescence characteristics. Replacing the bromine atom with electron-donating or electron-withdrawing groups via cross-coupling reactions can alter the electronic structure of the fluorophore, leading to predictable shifts in its emission spectrum. This approach is fundamental to creating probes for specific environments or analytes.
For example, researchers have developed benzothiazole-based fluorescent probes that exhibit a significant "turn-on" fluorescence response upon reacting with a specific analyte. A notable case is a probe designed for the detection of cysteine, where the benzothiazole fluorophore was functionalized with acrylate groups. rsc.org The reaction with cysteine triggered a dramatic increase in fluorescence intensity, enabling the sensitive and selective imaging of this amino acid in biological samples, including living cells and zebrafish. rsc.org This highlights the potential of the benzothiazole scaffold in creating sophisticated tools for bioimaging. The biocompatibility and low toxicity of many thiazole-based fluorophores further enhance their applicability in biological systems. consensus.app
Table 2: Examples of Benzothiazole-Based Fluorescent Probes This table showcases the application of the broader benzothiazole scaffold in fluorescent probe development, indicating the potential for derivatives of this compound.
| Probe Name/Derivative | Target Analyte | Key Feature | Application | Reference |
|---|---|---|---|---|
| 2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate (BT-AC) | Cysteine (Cys) | 4725-fold fluorescence enhancement | in vitro and in vivo imaging | rsc.org |
| Benzothiazole Cyanine Dyes | General Imaging | Near-infrared (NIR) emission | in vivo imaging, brain targeting | semanticscholar.org |
| Thiazole-Coumarin Scaffolds | Membranes | Environment-sensitive fluorescence | Fluorescent membrane probes | researchgate.net |
Applications in Material Science Research (e.g., organic electronics, chemosensors, as building blocks for polymers)
The rigid, planar, and electron-deficient nature of the benzothiazole ring system makes it an attractive building block for advanced materials. researchgate.netrsc.org The this compound molecule is well-suited for incorporation into larger, functional material systems.
Organic Electronics: Aryl-functionalized thiazolo[5,4-d]thiazole (B1587360) derivatives are recognized for their potential in organic electronics due to their high oxidative stability and capacity for efficient intermolecular π–π stacking, which is essential for charge transport. researchgate.netrsc.org The 5-bromo position on the benzothiazole core can be used to extend the π-conjugated backbone through polymerization or by attaching other electroactive moieties, creating novel organic semiconductors for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Chemosensors: Thiazole-containing ligands can be incorporated into metal-organic frameworks (MOFs) to create highly sensitive and selective chemosensors. scientificarchives.comscientificarchives.com These luminescent MOFs (LMOFs) can detect environmental contaminants such as heavy metal ions or toxic anions through changes in their fluorescence emission. scientificarchives.comscientificarchives.com this compound could be derivatized into a dicarboxylate or dipyridyl ligand for the synthesis of LMOFs, where the electronic properties of the benzothiazole unit would influence the sensing performance.
Building Blocks for Polymers: The bromo-functionality is a key feature for synthesizing conjugated polymers via step-growth polymerization methods like Suzuki or Stille coupling. Thiazole-based donor-acceptor conjugated microporous polymers have been developed for applications in visible-light-induced hydrogen production. researchgate.net By copolymerizing a derivative of this compound (acting as an acceptor or donor unit) with other aromatic comonomers, it is possible to create polymers with tailored band gaps and high surface areas, suitable for photocatalysis and other advanced applications. researchgate.net
Future Research Directions and Unanswered Questions
Emerging Synthetic Strategies for Complex Benzothiazole (B30560) Architectures
The synthesis of benzothiazoles has traditionally relied on methods like the condensation of 2-aminothiophenols with various carbonyl compounds. researchgate.netjchemrev.com However, the demand for more complex, functionally diverse, and stereochemically defined derivatives necessitates the development of more sophisticated and efficient synthetic methodologies.
Future synthetic research is expected to focus on several key areas:
Green Chemistry Approaches: There is a growing emphasis on environmentally benign synthesis. nih.gov This includes the use of water as a solvent, microwave-assisted reactions, and the development of recyclable catalysts to minimize waste and energy consumption. mdpi.commdpi.com For instance, protocols using catalysts like NH4Cl in methanol-water mixtures or reactions under visible light are being explored. mdpi.commdpi.com
Catalyst Innovation: The use of novel catalysts, including metal-based nanocatalysts and organocatalysts, is a significant area of research. mdpi.commdpi.com These catalysts offer advantages such as high efficiency, mild reaction conditions, and the ability to be recycled and reused. mdpi.com VOSO4 and Cu(II)-containing nano-silica triazine dendrimers are examples of catalysts that have shown promise in synthesizing 2-substituted benzothiazoles with high yields. mdpi.com
C-H Bond Functionalization: Direct functionalization of C-H bonds on the benzothiazole core represents a powerful and atom-economical strategy to introduce complexity. This avoids the need for pre-functionalized starting materials and allows for the late-stage modification of lead compounds, which is highly valuable in drug discovery.
Multicomponent Reactions (MCRs): One-pot MCRs that assemble complex benzothiazole derivatives from three or more starting materials are highly desirable for building molecular diversity quickly. These reactions are efficient in terms of time, resources, and atom economy. mdpi.com
| Synthetic Strategy | Description | Key Advantages | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating. | Rapid, efficient, reduced energy consumption. | mdpi.commdpi.com |
| Nanocatalysis | Employs catalysts in the nanoparticle size range, which offer high surface area-to-volume ratios, leading to enhanced catalytic activity. | High efficiency, recyclability, mild reaction conditions. | mdpi.commdpi.com |
| Visible-Light Photocatalysis | Uses visible light to initiate chemical reactions, often via the generation of radical intermediates, providing a green and sustainable approach. | Environmentally friendly, high selectivity, mild conditions. | mdpi.com |
| One-Pot Synthesis | Multiple reaction steps are carried out in a single reaction vessel without isolating intermediates, improving efficiency and reducing waste. | Time-saving, resource-efficient, higher overall yields. | nih.gov |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Key applications in the context of benzothiazole research include:
Generative Models for de novo Design: AI algorithms, particularly deep learning models like generative adversarial networks (GANs) and recurrent neural networks (RNNs), can be trained on existing libraries of benzothiazoles to generate novel molecular structures with desired properties. nih.govacm.org This allows for the exploration of a much wider chemical space.
Quantitative Structure-Activity Relationship (QSAR) Modeling: ML can be used to build sophisticated QSAR models that predict the biological activity of new benzothiazole compounds based on their structural features. nih.gov This helps in prioritizing which compounds to synthesize and test, saving time and resources.
ADMET Prediction: AI models are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates at an early stage. frontiersin.org This can help to identify compounds that are likely to fail in later stages of development, thereby reducing the high attrition rates in drug discovery.
Target Identification and Validation: AI can analyze biological data to identify new potential protein targets for benzothiazole derivatives, expanding their therapeutic applications. frontiersin.org
Investigation of Novel Biological Targets and Pathways
Benzothiazole derivatives have demonstrated a remarkably broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. jchemrev.comnih.govwisdomlib.orgnih.gov However, the full extent of their therapeutic potential is likely yet to be realized. Future research will focus on identifying and validating novel biological targets and elucidating their mechanisms of action.
Unanswered questions that will drive this research include:
Multi-Targeting Ligands: Given the multifactorial nature of diseases like cancer and Alzheimer's, designing benzothiazole derivatives that can modulate multiple targets simultaneously is a promising strategy. nih.govtandfonline.com For example, compounds that inhibit both cholinesterases and monoamine oxidase B are being investigated for Alzheimer's disease. nih.govtandfonline.com
Targeting Protein-Protein Interactions: Many disease processes are driven by specific protein-protein interactions. Developing benzothiazole-based small molecules that can disrupt these interactions is a challenging but potentially highly rewarding area of research.
Epigenetic Targets: The role of epigenetics in disease is becoming increasingly clear. Investigating whether benzothiazole derivatives can modulate the activity of epigenetic enzymes like histone deacetylases (HDACs) or DNA methyltransferases (DNMTs) could open up new therapeutic avenues.
Kinase Inhibition: Many benzothiazoles act as kinase inhibitors, a crucial class of anticancer drugs. rsc.org Future work will involve screening against a wider panel of kinases to identify more selective and potent inhibitors and to understand the structural basis for their selectivity. rsc.org
| Pharmacological Activity | Potential Biological Targets/Pathways | Reference |
|---|---|---|
| Anticancer | Receptor Tyrosine Kinases (e.g., EGFR, VEGFR-2), Tubulin, DNA Gyrase, Topoisomerase II | nih.govgoogle.comnih.govnih.gov |
| Antibacterial | DNA gyrase, Dihydropteroate synthase, Peptide deformylase | nih.gov |
| Anti-inflammatory | Cyclooxygenase (COX) enzymes, Pro-inflammatory cytokines (e.g., IL-6, TNF-α) | jchemrev.comnih.gov |
| Neuroprotective (Anti-Alzheimer's) | Histamine H3 receptor, Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), Monoamine Oxidase B (MAO-B) | nih.govtandfonline.com |
| Antidiabetic | Aldose reductase, other metabolic enzymes | ijpsr.comnih.gov |
Development of Advanced Analytical Tools for Mechanistic Elucidation
A deeper understanding of how benzothiazoles are formed and how they interact with their biological targets is crucial for rational design. The development and application of advanced analytical and computational tools will be instrumental in this endeavor.
Future research will likely involve:
In-situ Reaction Monitoring: Techniques such as high-resolution mass spectrometry and advanced NMR spectroscopy can be used to monitor benzothiazole synthesis reactions in real-time. This can help to identify transient intermediates and provide detailed insights into reaction mechanisms.
Computational Chemistry: Density Functional Theory (DFT) calculations can be used to model reaction pathways and transition states, providing a theoretical framework to understand and predict reactivity. researchgate.netmdpi.com Molecular docking and molecular dynamics simulations are essential for predicting how benzothiazole derivatives bind to their biological targets and for understanding the key interactions that determine their potency and selectivity. nih.govacs.org
Structural Biology: X-ray crystallography and cryo-electron microscopy can provide high-resolution three-dimensional structures of benzothiazole derivatives bound to their target proteins. This information is invaluable for structure-based drug design and for understanding the molecular basis of their biological activity.
Exploration of Multimodal Applications of Benzothiazole Derivatives
The unique photophysical and chemical properties of the benzothiazole scaffold suggest that its applications could extend beyond traditional therapeutics. A "multimodal" approach, where a single derivative is designed to perform multiple functions, is an exciting area for future exploration.
Potential multimodal applications include:
Theranostics: This involves combining therapeutic and diagnostic capabilities in a single agent. A benzothiazole derivative could be designed to not only kill cancer cells but also to act as a fluorescent imaging agent to visualize the tumor. The benzothiazole core is a component of thioflavin T, a dye used for imaging amyloid-beta plaques in Alzheimer's disease research. jchemrev.comjchemrev.com
Photoactivated Therapy: Benzothiazoles could be developed as photosensitizers for photodynamic therapy (PDT), where the compound is activated by light to produce reactive oxygen species that kill cancer cells.
Drug Delivery Systems: The benzothiazole scaffold could be incorporated into larger molecular architectures, such as polymers or nanoparticles, to create targeted drug delivery systems. This could help to improve the efficacy and reduce the side effects of existing drugs.
Materials Science: The rigid, planar structure and extended π-system of some benzothiazole derivatives make them attractive candidates for use in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaics. mdpi.com
By pursuing these future research directions, the scientific community can continue to build upon the rich chemistry of the benzothiazole scaffold, leading to the development of novel therapeutics, advanced materials, and innovative tools that address significant challenges in medicine and technology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
